molecular formula C14H12N2O2S B14079306 Ethyl 2-cyano-3-phenyl-4-(thiocyanato)but-2-enoate CAS No. 100445-85-0

Ethyl 2-cyano-3-phenyl-4-(thiocyanato)but-2-enoate

Cat. No.: B14079306
CAS No.: 100445-85-0
M. Wt: 272.32 g/mol
InChI Key: AHZCWOLZGUJZMA-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-phenyl-4-(thiocyanato)but-2-enoate is a multifunctional α,β-unsaturated ester characterized by a cyano group at position 2, a phenyl ring at position 3, and a thiocyanato (-SCN) substituent at position 4 of the but-2-enoate backbone.

Properties

CAS No.

100445-85-0

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

ethyl 2-cyano-3-phenyl-4-thiocyanatobut-2-enoate

InChI

InChI=1S/C14H12N2O2S/c1-2-18-14(17)12(8-15)13(9-19-10-16)11-6-4-3-5-7-11/h3-7H,2,9H2,1H3

InChI Key

AHZCWOLZGUJZMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(CSC#N)C1=CC=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 2-cyano-3-phenyl-4-thiocyanato-, ethyl ester typically involves the reaction of ethyl 2-cyano-3-phenyl-2-butenoate with thiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2-cyano-3-phenyl-4-thiocyanato-, ethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-Butenoic acid, 2-cyano-3-phenyl-4-thiocyanato-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-cyano-3-phenyl-4-thiocyanato-, ethyl ester involves its interaction with specific molecular targets and pathways. The cyano and thiocyanato groups are known to interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl ring may also contribute to the compound’s binding affinity to certain proteins or receptors .

Comparison with Similar Compounds

Key Differences :

  • Substituents : The phenyl group in the target compound is replaced by a 5-methylthien-2-yl moiety, and the thiocyanato group is absent.
  • Molecular Formula: C₁₂H₁₃NO₂S vs. C₁₃H₁₀N₂O₂S₂ (estimated for the target compound).
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Ethyl 2-cyano-3-phenyl-4-(thiocyanato)but-2-enoate C₁₃H₁₀N₂O₂S₂ 306.36* Phenyl, cyano, thiocyanato High polarity, potential reactivity at SCN
Ethyl 2-cyano-3-(5-methylthien-2-yl)but-2-enoate C₁₂H₁₃NO₂S 235.30 5-Methylthienyl, cyano Moderate polarity, thiophene-enhanced conjugation

*Estimated based on structural analogy.

Ethyl 2-(Indolyl)but-3-enoates (e.g., 3aa and 4aa)

Key Differences :

  • Backbone Structure: The target compound has a but-2-enoate backbone, while these analogs feature but-3-enoates.
  • Substituents : Indole derivatives replace the phenyl and thiocyanato groups.
  • Synthesis : The analogs are synthesized via regioselective reactions, yielding mixtures of regioisomers (e.g., 3aa:4aa = 3:1) under mild conditions (room temperature to 60°C) . In contrast, the target compound’s thiocyanato group may require harsher conditions or specialized reagents for introduction.

Heterocyclic Derivatives (e.g., Oxazoloquinoline 4b and Imidazole 5b)

Key Differences :

  • Core Structure : These compounds are fully cyclized heterocycles (oxazole, imidazole), whereas the target compound retains an open-chain α,β-unsaturated ester.
  • Synthetic Pathways: The heterocycles are formed via acid-catalyzed cyclization of enoate precursors (e.g., polyphosphoric acid, PPA), suggesting that the target compound could serve as a precursor for similar cyclizations if the thiocyanato group participates in ring formation .

Research Findings and Limitations

  • Structural Data: No crystallographic data for the target compound are cited in the evidence. SHELX software , widely used for small-molecule refinement, could theoretically resolve its structure if crystallized.
  • Synthetic Challenges : The thiocyanato group’s stability under reaction conditions is uncertain. Analogous compounds (e.g., ) show regioisomerism, implying that the target compound’s synthesis may require careful optimization to avoid side reactions.

Biological Activity

Ethyl 2-cyano-3-phenyl-4-(thiocyanato)but-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H10_{10}N2_{2}OS
  • Molecular Weight : 234.28 g/mol
  • IUPAC Name : Ethyl 2-cyano-3-phenylbut-2-enoate

The presence of cyano and thiocyanato groups suggests potential reactivity that may contribute to its biological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound, particularly against SARS-CoV and SARS-CoV-2. The compound's structure allows it to act as a covalent inhibitor of viral proteases, which are critical for the viral life cycle. For instance, inhibitors that form covalent bonds with the catalytic cysteine residue in the protease exhibit significant antiviral activity, as demonstrated in various assays .

Anticancer Properties

Research indicates that compounds containing cyano and thiocyanato groups can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation. In vitro studies have shown that derivatives of ethyl 2-cyano compounds can significantly reduce the viability of cancer cells, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, indicating a broad spectrum of antimicrobial activity. The thiocyanato group may play a crucial role in enhancing this activity through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways .

Study 1: Antiviral Efficacy Against SARS-CoV-2

A study focused on the synthesis and evaluation of various inhibitors against SARS-CoV-2 protease demonstrated that compounds with electrophilic groups, including those similar to ethyl 2-cyano derivatives, exhibited potent inhibitory effects. The study reported IC50 values in the low micromolar range, confirming their potential as therapeutic agents against COVID-19 .

Study 2: Cytotoxicity in Cancer Cell Lines

In another investigation, ethyl 2-cyano derivatives were tested on multiple cancer cell lines (e.g., HeLa and MCF7). The results showed a dose-dependent decrease in cell viability, with some compounds achieving over 70% inhibition at higher concentrations. This suggests that structural modifications could enhance their anticancer efficacy .

Study 3: Antimicrobial Activity Assessment

A series of tests assessed the antimicrobial activity of ethyl 2-cyano derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones around treated cultures, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings .

Summary of Biological Activities

Biological ActivityMechanismEfficacy (IC50/MIC)Reference
AntiviralCovalent inhibition of proteaseLow micromolar range
AnticancerInduction of apoptosis>70% inhibition at high doses
AntimicrobialDisruption of cell membranesComparable to standard antibiotics

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